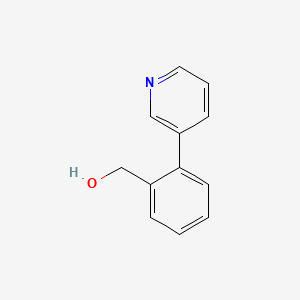

(2-pyridin-3-ylphenyl)methanol

Description

Contextualization within Organometallic Chemistry

The pyridinylphenyl framework is a well-established ligand scaffold in organometallic chemistry. rsc.orgchemrxiv.org The nitrogen atom of the pyridine (B92270) ring serves as an excellent Lewis base, capable of coordinating with a variety of transition metals, including ruthenium, iridium, nickel, and copper. rsc.orguef.fichemrxiv.orgresearchgate.net Organometallic complexes featuring ligands like (2-pyridin-3-ylphenyl)methanol are investigated for their catalytic activity and potential as therapeutic agents. rsc.org

The ligands play a crucial role in modulating the electronic density and, consequently, the reactivity of the metal center. youtube.com By altering the substituents on the pyridinyl or phenyl rings, chemists can fine-tune the properties of the resulting complex for specific applications, such as enhancing catalytic turnover or improving cytotoxicity towards cancer cells. rsc.orgresearchgate.net For instance, iridium(III) and ruthenium(II) complexes with C,N-chelating ligands have shown significant promise as anticancer drugs. rsc.orgresearchgate.net The binding of the pyridinyl-phenyl ligand creates stable "piano-stool" geometries that are key to their chemical behavior. researchgate.net

| Metal | Ligand Type | Application | Reference |

| Iridium(III) | 2-phenylpyridine | Anticancer agents, Photoredox catalysis | researchgate.netacs.org |

| Ruthenium(II) | Pyridinyl-phenyl | Anticancer agents | rsc.org |

| Nickel(II)/(III) | Pyridinophane | Cross-coupling reactions | chemrxiv.orgchemrxiv.org |

| Copper(I)/(II) | Phenyl pyridyl ketoxime | Model complexes, Magnetic materials | uef.fi |

| Silver(I) | Pyridyl ligands | Supramolecular structures | acs.org |

Significance in Organic Synthesis Methodologies

The synthesis of this compound and its derivatives primarily relies on modern cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent method for constructing the core biaryl C-C bond between the pyridine and phenyl rings. gre.ac.ukmdpi.com This reaction typically involves the palladium- or nickel-catalyzed coupling of a pyridinylboronic acid with a halogenated benzyl (B1604629) alcohol, or a (hydroxymethyl)phenylboronic acid with a halogenated pyridine. uzh.chrasayanjournal.co.in

The reaction conditions for these couplings have been extensively optimized. Catalysts like Pd(PPh₃)₄ or NiCl₂(PCy₃)₂ are often employed in the presence of a base such as potassium carbonate or cesium carbonate and a suitable solvent like dioxane or DMF. mdpi.comuzh.chmdpi.com The methanol (B129727) functional group is a key feature, as it can be introduced pre-coupling or derived from the reduction of a corresponding aldehyde or carboxylic acid post-coupling. Furthermore, the alcohol group itself is a site for further chemical modification, such as oxidation to an aldehyde or conversion to an ester, expanding the synthetic utility of the scaffold.

| Step | Reagents & Conditions | Purpose | Reference |

| Biaryl Coupling | Aryl/pyridyl boronic acid + Aryl/pyridyl halide, Pd or Ni catalyst, Base (e.g., K₂CO₃, KOAc) | Forms the C-C bond between the two rings | mdpi.comuzh.chacs.org |

| Reduction | Aldehyde/Carboxylic Acid precursor, NaBH₄ | Forms the methanol group | mdpi.com |

| Oxidation | This compound, Oxidizing agent | Converts methanol to aldehyde/carboxylic acid |

Role in Medicinal Chemistry Scaffolds

In medicinal chemistry, the pyridinylphenyl structure is recognized as a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. gre.ac.uk This makes it a highly valuable starting point for the design of new therapeutic agents. Derivatives based on this core have been explored for a range of activities, including as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comdiva-portal.org

A significant area of application is in the development of protein kinase inhibitors. rsc.orgscispace.comnih.gov Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The pyridinylphenyl scaffold can be decorated with various functional groups to create potent and selective inhibitors that fit into the ATP-binding pocket of specific kinases. nih.gov For example, diarylurea compounds built upon a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold have shown significant antiproliferative activity against numerous cancer cell lines. mdpi.com

| Scaffold Type | Biological Target/Activity | Example Compound Class | Reference |

| Pyridinyl-phenyl-urea | Anticancer (antiproliferative) | 1-phenyl-3-(4-(pyridin-3-yl)phenyl)ureas | mdpi.com |

| Thieno[3,2-b]pyridine | Kinase inhibition (Haspin, CDKLs) | MU1920 | nih.gov |

| Pyridinyl-phenylamine | Anticancer (Aurora kinase inhibition) | N,N'-dipyridin-2-ylmethanediamines | |

| Pyrido[3,4-d]pyrimidine | Kinase inhibition | 2-amino-pyrido[3,4-d]pyrimidines | rsc.org |

Potential in Materials Science Applications

The rigid, conjugated structure of this compound makes it and its derivatives attractive candidates for applications in materials science, particularly in the field of organic electronics. The photophysical properties of these compounds, such as their absorption and emission of light, can be precisely controlled by chemical modification.

This tunability is especially important for the development of Organic Light-Emitting Diodes (OLEDs). uq.edu.aursc.org Organometallic complexes, particularly those of iridium(III), incorporating pyridinylphenyl-type ligands are highly valued as phosphorescent emitters. These materials can achieve very high quantum efficiencies, leading to brighter and more energy-efficient displays and lighting. The emission color can be shifted from green to sky-blue by introducing electron-withdrawing groups, such as fluorine atoms, onto the ligand scaffold. rsc.orgresearchgate.net Additionally, the unique fluorescence properties of some derivatives, which can change based on solvent polarity (solvatochromism), make them suitable for use as chemical sensors or biological probes. uzh.chnih.gov

| Compound Class | Photophysical Property | Application | Reference |

| Iridium(III) complexes | Green/Blue Phosphorescence | OLED Emitters | rsc.orgresearchgate.net |

| Boron(III) complexes | Large Stokes Shift, Fluorescence | Fluorescent Probes, Sensors | nih.gov |

| Biaryl Pyrimidine Nucleosides | Solvatochromic Emission | Fluorescent Probes | uzh.ch |

| Platinum(II) complexes | Solid-State Emission | Supramolecular Materials | mdpi.com |

Overview of Computational Chemistry Contributions

Computational chemistry provides indispensable tools for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, molecular geometry, and reactivity of this class of compounds. uef.firesearchgate.net

DFT calculations allow researchers to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchemmethod.com The HOMO-LUMO energy gap is a critical indicator of a molecule's electronic properties and potential for use in optoelectronic devices. chemmethod.com Time-dependent DFT (TD-DFT) is employed to simulate and interpret spectroscopic data, such as UV-visible absorption and fluorescence spectra, providing insights that are in good agreement with experimental results. redalyc.orgresearchgate.net These computational models help rationalize structure-activity relationships, guiding the design of new molecules with enhanced catalytic, medicinal, or material properties before they are synthesized in the lab.

| Computational Method | Property Investigated | Purpose | Reference |

| DFT (e.g., B3LYP) | Optimized geometry, HOMO/LUMO energies | Predict structure, stability, and reactivity | uef.firesearchgate.netchemmethod.com |

| TD-DFT | Excitation energies, absorption/emission spectra | Interpret photophysical properties | redalyc.orgresearchgate.net |

| Hirshfeld Surface Analysis | Intermolecular interactions | Understand crystal packing | researchgate.net |

| Molecular Dynamics (MD) | Conformational stability | Assess molecular behavior in solution |

Structure

3D Structure

Properties

IUPAC Name |

(2-pyridin-3-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREMDJYNQPJMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428741 | |

| Record name | (2-Pyrid-3-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857284-03-8 | |

| Record name | 2-(3-Pyridinyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Pyrid-3-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 3 Ylphenyl Methanol and Its Analogues

C-C Bond Formation Strategies for the Biaryl Core

The construction of the 2-pyridin-3-ylphenyl backbone is the crucial step in the synthesis. Various modern organic chemistry techniques are employed to achieve this, with transition metal-catalyzed cross-coupling reactions being the most prominent.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)

Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming C-C bonds, particularly for creating biaryl systems. acs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium. wikipedia.org For the synthesis of a pyridinyl-phenyl structure, this involves coupling a pyridine (B92270) derivative with a phenyl derivative.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is one of the most versatile methods for biaryl synthesis due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.orgresearchgate.net However, the use of 2-pyridyl organoboranes can be challenging due to their slow transmetalation rates and tendency to decompose via protodeboronation. nih.gov To synthesize the (2-pyridin-3-ylphenyl) core, one could react 3-pyridylboronic acid with a 2-halobenzyl alcohol derivative or 2-(hydroxymethyl)phenylboronic acid with a 3-halopyridine. The latter approach is often complicated by the instability of pyridyl boron reagents. nih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. wikipedia.org This method is highly effective for preparing bipyridines and other pyridine-containing biaryls. researchgate.netorgsyn.org The pyridyl zinc halides can be prepared through transmetalation with pyridyl lithium or by direct reaction of pyridyl halides with activated zinc. orgsyn.org For the target molecule, a plausible route involves the coupling of a 3-pyridylzinc halide with a 2-halobenzyl alcohol derivative. Negishi couplings are known for their high functional group tolerance, accommodating sensitive groups like alcohols. wikipedia.orgresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organic halide. organic-chemistry.orgwikipedia.org Organostannanes are stable to air and moisture and tolerate a wide variety of functional groups, making the Stille reaction a robust choice for complex molecule synthesis. wikipedia.orguwindsor.ca The synthesis of the (2-pyridin-3-ylphenyl) core could be achieved by reacting a 3-(trialkylstannyl)pyridine with a 2-halobenzyl alcohol derivative. A significant drawback of this method is the high toxicity of organotin compounds. organic-chemistry.org

Interactive Data Table: Comparison of Cross-Coupling Reactions for Biaryl Synthesis

| Reaction | Organometallic Reagent | Typical Catalyst | Advantages | Disadvantages |

| Suzuki-Miyaura | Boronic acids/esters | Pd complexes | Low toxicity, commercial availability of reagents, mild conditions | Slow transmetalation for some heteroaryls, protodeboronation of pyridylboron reagents nih.gov |

| Negishi | Organozincs | Pd or Ni complexes | High reactivity, high functional group tolerance wikipedia.orgresearchgate.net | Moisture-sensitive reagents, preparation of organozinc reagents required |

| Stille | Organostannanes | Pd complexes | High functional group tolerance, air/moisture stable reagents wikipedia.orguwindsor.ca | Toxicity of tin compounds organic-chemistry.org, stoichiometric tin byproducts |

The success of transition metal-catalyzed cross-coupling reactions heavily relies on the choice of the catalyst system, which includes the metal precursor and, crucially, the ligand. The ligand stabilizes the metal center, influences its reactivity, and can be tailored to improve reaction efficiency, yield, and scope. nih.gov

For challenging couplings, such as those involving heteroaromatic compounds like pyridine, ligand selection is critical. Biaryl phosphine (B1218219) ligands, such as Buchwald's ligands (e.g., XPhos, SPhos, DavePhos), have proven to be exceptionally effective. nih.gov These bulky and electron-rich ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—and stabilize the catalytic species. acs.org For instance, the use of Pd2(dba)3 and the XPhos ligand has been shown to enable the mild Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.org

In some cases, iron-based catalysts are being explored as a more sustainable and less expensive alternative to palladium. researchgate.net For example, an iron(III) fluoride complex with an N-heterocyclic carbene (NHC) ligand has been shown to effectively catalyze the cross-coupling of aryl Grignard reagents with aryl chlorides, significantly suppressing the common side reaction of homocoupling. organic-chemistry.org

When substituents are present at the ortho positions of the biaryl linkage, rotation around the C-C single bond can be restricted, leading to atropisomerism—a form of axial chirality. rsc.org While (2-pyridin-3-ylphenyl)methanol itself is not chiral in this manner, the synthesis of its analogues with bulky ortho-substituents may require stereochemical control.

Achieving atroposelective synthesis is a significant challenge. Strategies often involve the use of chiral ligands that can differentiate between the two prochiral faces of the reactants during the C-C bond formation. scispace.com For instance, palladium-catalyzed Suzuki-Miyaura reactions using chiral ligands like (S)-BINAP have been employed to achieve high atroposelectivity in the synthesis of axially chiral biaryls. scispace.com Another approach involves enantioselective C-H activation, where a chiral catalyst directs the functionalization of one specific ortho C-H bond over another. chinesechemsoc.org The conformation of the resulting biaryl can also be influenced by external stimuli in certain macromolecular systems. nih.gov

Direct Arylation Techniques

Direct arylation represents a more atom-economical approach to biaryl synthesis by forming the C-C bond through the activation of two C-H bonds, or more commonly, a C-H bond and a C-X bond (where X is a halide). acs.org This strategy avoids the pre-functionalization step of creating an organometallic reagent. nih.gov

For the synthesis of the 2-pyridinyl-phenyl scaffold, direct arylation of a pyridine ring with a phenyl partner is a viable strategy. The C-H bonds of pyridine are not equally reactive; direct arylation typically occurs with high selectivity at the C2 position. researchgate.net This can be achieved using palladium or rhodium catalysts. nih.govresearchgate.net To achieve the desired 3-pyridinyl substitution, one might start with a pre-functionalized phenyl ring and arylate a 3-substituted pyridine, or utilize a directing group to guide the arylation to a different position. Pyridine N-oxides are often used as substrates in direct arylation, as they can facilitate C-H activation at the 2-position, followed by a reduction step to remove the oxygen. researchgate.net Some methods even allow for direct arylation without a transition metal catalyst, for example, using phenylhydrazine hydrochloride. rsc.org

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium species can then be trapped with an electrophile to introduce a substituent specifically at the ortho position. wikipedia.org

To construct the this compound core, a DoM strategy could be employed in several ways. For instance, a suitable DMG on a benzene ring (e.g., an amide or O-carbamate) can direct ortho-lithiation. nih.gov Quenching this lithiated species with a 3-pyridyl electrophile or engaging it in a subsequent cross-coupling reaction can form the biaryl linkage. acs.orgresearchgate.net Alternatively, the pyridine nitrogen itself can act as a directing group, facilitating lithiation at the 2-position of the pyridine ring, which can then be coupled with a phenyl partner.

Interactive Data Table: C-H Functionalization Strategies for Biaryl Synthesis

| Strategy | Description | Key Features | Typical Reagents |

| Direct Arylation | Forms C-C bond via C-H/C-X coupling or C-H/C-H coupling. acs.org | Atom-economical, avoids pre-synthesis of organometallics. nih.gov | Pd, Rh, or Cu catalysts; aryl halides or arenes. |

| Directed Ortho-Metalation (DoM) | A directing group guides deprotonation to the ortho position. wikipedia.org | High regioselectivity for ortho-substitution. baranlab.org | Organolithium bases (e.g., n-BuLi), DMG-substituted arenes. |

Introduction of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) can be introduced either before or after the formation of the biaryl core.

Introduction After Biaryl Formation: A common strategy involves first constructing the 2-(pyridin-3-yl)phenyl scaffold with a precursor functional group at the 2-position of the phenyl ring, which is then converted to the hydroxymethyl group. For example, a Suzuki coupling could be performed between 3-pyridylboronic acid and 2-bromobenzaldehyde. The resulting 2-(pyridin-3-yl)benzaldehyde can then be reduced to this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Asymmetric reduction of a precursor ketone, such as phenyl(pyridin-2-yl)methanone, using a chiral catalyst system can yield enantiomerically pure alcohol products. google.comgoogle.com

Introduction Before Biaryl Formation: Alternatively, one of the coupling partners can already contain the hydroxymethyl group or a protected version thereof. For instance, a Negishi coupling could be performed between a 3-pyridylzinc halide and 2-bromobenzyl alcohol. researchgate.net The hydroxyl group is generally tolerated in Negishi couplings. researchgate.net Another approach utilizes aryl [2-(hydroxymethyl)phenyl]dimethylsilanes in a palladium/copper-catalyzed cross-coupling reaction with aryl bromides, which directly yields biaryls containing the hydroxymethyl group. uohyd.ac.in This method benefits from the stability of the silane reagents. uohyd.ac.in

Reduction of Carboxylic Acid Derivatives (e.g., Esters, Amides)

A primary and straightforward route to this compound involves the reduction of corresponding carboxylic acid derivatives. This method hinges on the initial synthesis of a 2-(pyridin-3-yl)benzoic acid scaffold, which is then converted to an ester or amide to facilitate reduction to the primary alcohol.

The synthesis of the precursor, 2-(pyridin-3-yl)benzoic acid, can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, between 3-bromopyridine and 2-ethoxycarbonylphenylboronic acid, followed by hydrolysis of the ester. Once the carboxylic acid is obtained, it is typically converted to a more readily reducible derivative, like a methyl or ethyl ester.

The reduction of these esters to this compound is commonly accomplished using powerful hydride-reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, capable of reducing esters and amides to their corresponding alcohols. The reaction is generally performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

An alternative, milder reducing agent is sodium borohydride (NaBH₄), often in combination with a Lewis acid or in a mixed solvent system to enhance its reducing power, although it is generally less reactive towards esters than LiAlH₄.

Table 1: Comparison of Reducing Agents for Ester to Alcohol Conversion

| Reducing Agent | Typical Solvents | Reactivity towards Esters | Workup Procedure | Key Considerations |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | High | Careful quenching with water/acid | Highly reactive with protic solvents; requires anhydrous conditions. |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Low (can be enhanced) | Acidic or aqueous | Safer and easier to handle than LiAlH₄; less reactive. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane, DCM | Moderate (can be controlled) | Aqueous | Can selectively reduce esters to aldehydes at low temperatures. |

Grignard or Organolithium Addition to Aldehydes

The formation of the carbinol moiety through the addition of an organometallic reagent to an aldehyde is a classic and versatile C-C bond-forming strategy. In the context of synthesizing this compound, this approach can be executed in two principal ways:

Addition of a pyridyl organometallic reagent to a substituted benzaldehyde: This involves the preparation of a 3-pyridyl Grignard reagent (3-pyridylmagnesium bromide) or a 3-lithiopyridine. cymitquimica.comresearchgate.net These nucleophilic pyridine species are then reacted with 2-formylphenyl derivative, such as 2-bromobenzaldehyde. The initial addition product is a magnesium or lithium alkoxide, which upon acidic workup, yields the final alcohol. The Grignard reagent, 3-pyridylmagnesium bromide, is typically prepared from 3-bromopyridine and magnesium metal in an anhydrous ether solvent. cymitquimica.com

Addition of a phenyl organometallic reagent to a pyridine-3-carboxaldehyde: Alternatively, an ortho-substituted phenyl Grignard or organolithium reagent (e.g., 2-bromophenylmagnesium bromide) can be added to pyridine-3-carboxaldehyde.

Both Grignard and organolithium reagents are potent nucleophiles and strong bases, necessitating the absence of acidic protons (like water or alcohols) in the reaction mixture. libretexts.orgsigmaaldrich.com The choice between Grignard and organolithium reagents can depend on the tolerance of other functional groups present in the molecule and the desired reactivity.

Selective Functionalization of Alkyl Halides or Aromatic Rings

Modern cross-coupling methodologies provide a powerful platform for constructing the biaryl framework of this compound, followed by or concurrent with the introduction of the methanol functionality. The Suzuki-Miyaura coupling is particularly prominent in this regard. nih.govnih.gov

A common strategy involves the palladium-catalyzed coupling of a pyridine-based boronic acid or ester with a functionalized phenyl halide. For instance, 3-pyridylboronic acid can be coupled with 2-bromobenzyl alcohol. In this case, the methanol group is already in place on one of the coupling partners. To prevent side reactions, the hydroxyl group of the 2-bromobenzyl alcohol may need to be protected during the coupling reaction.

Conversely, the coupling can be performed between a benzyl (B1604629) halide and an aryltrifluoroborate, which offers high stability and functional group tolerance. nih.gov An alternative route involves coupling 3-bromopyridine with (2-(hydroxymethyl)phenyl)boronic acid. The efficiency and success of these cross-coupling reactions depend critically on the choice of catalyst, ligand, base, and solvent system. rsc.orgkochi-tech.ac.jprsc.org

Protecting Group Strategies in Multi-Step Syntheses

In multi-step syntheses of complex molecules like this compound, protecting groups are often indispensable tools to temporarily mask reactive functional groups. uchicago.edu This ensures that chemical transformations occur selectively at the desired position.

Alcohol Protection: If the methanol group is present before other synthetic steps (e.g., a cross-coupling reaction or a modification on the pyridine ring), it may need protection. Common protecting groups for alcohols include silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), which are stable under many reaction conditions but can be selectively removed using fluoride ions (e.g., TBAF) or acid. libretexts.orgoup.com Benzyl (Bn) ethers are also widely used and can be removed by hydrogenolysis. oup.com

Carboxylic Acid Protection: When performing reactions sensitive to acidic protons, such as those involving Grignard or organolithium reagents, a carboxylic acid group must be protected. oup.com This is typically done by converting the acid to an ester (e.g., methyl or ethyl ester), which can be later hydrolyzed back to the acid or reduced to the alcohol.

Carbonyl Protection: If a reaction needs to be performed elsewhere in the molecule in the presence of an aldehyde, the aldehyde can be protected as an acetal or ketal. These are stable to bases and nucleophiles but are easily removed with aqueous acid. oup.com

The choice of a protecting group is governed by its stability to the reaction conditions under which it must remain intact and the ease and selectivity of its removal. organic-synthesis.com Orthogonal protecting group strategies, where different groups can be removed under distinct conditions, are particularly valuable in complex syntheses.

Table 2: Common Protecting Groups (PG) for Functional Groups Relevant to Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Alcohol (-OH) | tert-Butyldimethylsilyl ether | TBDMS | F⁻ (e.g., TBAF), H⁺ |

| Alcohol (-OH) | Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) |

| Carboxylic Acid (-COOH) | Methyl ester | - | Base or Acid Hydrolysis |

| Aldehyde (-CHO) | Dioxolane acetal | - | Aqueous Acid (H₃O⁺) |

| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

Green Chemistry Approaches in Synthesis

Adherence to the principles of green chemistry is increasingly important in modern organic synthesis. This involves developing methods that are more environmentally benign, for example, by reducing waste, avoiding hazardous solvents, and utilizing catalytic or biocatalytic processes.

Solvent-Free Reactions

Performing reactions without a solvent or in an aqueous medium can significantly reduce the environmental impact of a synthetic process. For the synthesis of the biaryl core of this compound, Suzuki-Miyaura cross-coupling reactions have been developed that proceed in water, often with the aid of surfactants, or under solvent-free conditions. These methods not only reduce organic solvent waste but can also simplify product isolation.

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions (ambient temperature and pressure, neutral pH). manchester.ac.uk A particularly relevant application for the synthesis of this compound is the asymmetric reduction of a prochiral ketone precursor, 2-(pyridin-3-yl)benzophenone.

A wide range of microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) have been shown to effectively reduce various ketones to their corresponding chiral alcohols with high enantiomeric excess. researchgate.net For instance, studies on analogous compounds like phenyl(pyridin-2-yl)methanone have demonstrated successful asymmetric bioreduction using biocatalysts such as Lactobacillus paracasei, yielding the chiral alcohol in high conversion and enantioselectivity. researchgate.net This approach offers a green and efficient pathway to enantiopure pyridyl-phenyl methanols, which are valuable building blocks in pharmaceutical synthesis. google.comgoogle.com

Atom Economy Considerations in the Synthesis of this compound and Its Analogues

A prevalent and versatile method for the construction of the biaryl scaffold inherent in this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. A plausible and efficient synthetic route to this compound involves a two-step process:

Suzuki-Miyaura Coupling: The reaction between 3-pyridylboronic acid and 2-bromobenzaldehyde to form the intermediate, 2-(pyridin-3-yl)benzaldehyde.

Reduction: The subsequent reduction of the aldehyde functional group in 2-(pyridin-3-yl)benzaldehyde to the corresponding alcohol, this compound, commonly achieved using a reducing agent such as sodium borohydride.

From an atom economy perspective, addition and rearrangement reactions are the most efficient, as they have the potential to incorporate all reactant atoms into the final product, yielding a 100% atom economy. Conversely, substitution and elimination reactions generate byproducts, thereby lowering their atom economy. The Suzuki-Miyaura coupling, being a cross-coupling reaction, inherently generates stoichiometric byproducts, which impacts its atom economy.

To quantitatively assess the atom economy of this proposed synthesis, we can analyze each step.

Step 1: Suzuki-Miyaura Coupling

The balanced chemical equation for the Suzuki-Miyaura coupling of 3-pyridylboronic acid with 2-bromobenzaldehyde, using a common base like sodium carbonate, is as follows:

C₅H₄B(OH)₂ (3-pyridylboronic acid) + BrC₇H₄CHO (2-bromobenzaldehyde) + Na₂CO₃ → C₁₂H₉NO (2-(pyridin-3-yl)benzaldehyde) + NaBr + B(OH)₃ + CO₂

The atom economy for this step is calculated using the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-(pyridin-3-yl)benzaldehyde | C₁₂H₉NO | 183.21 | Desired Product |

| 3-pyridylboronic acid | C₅H₆BNO₂ | 122.92 | Reactant |

| 2-bromobenzaldehyde | C₇H₅BrO | 185.02 | Reactant |

| Sodium Carbonate | Na₂CO₃ | 105.99 | Reactant |

Calculation:

Atom Economy = (183.21 / (122.92 + 185.02 + 105.99)) x 100% = (183.21 / 413.93) x 100% ≈ 44.26%

This calculation reveals that, even with a 100% chemical yield, less than half of the atomic mass of the reactants is incorporated into the desired aldehyde intermediate. The remaining mass is converted into byproducts such as sodium bromide, boric acid, and carbon dioxide.

Step 2: Reduction of the Aldehyde

4 C₁₂H₉NO + NaBH₄ + 4 H₂O → 4 C₁₂H₁₁NO + NaB(OH)₄

For the purpose of atom economy calculation, we consider the essential reactants that contribute atoms to the product and byproducts.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | C₁₂H₁₁NO | 185.22 | Desired Product |

| 2-(pyridin-3-yl)benzaldehyde | C₁₂H₉NO | 183.21 | Reactant |

| Sodium Borohydride | NaBH₄ | 37.83 | Reactant |

Calculation (per mole of product):

For every mole of the aldehyde, 0.25 moles of NaBH₄ are required.

Atom Economy = (185.22 / (183.21 + (0.25 * 37.83))) x 100% = (185.22 / (183.21 + 9.46)) x 100% = (185.22 / 192.67) x 100% ≈ 96.13%

The reduction step demonstrates a significantly higher atom economy compared to the Suzuki-Miyaura coupling. This is characteristic of addition reactions, where the majority of the reactant atoms are incorporated into the final product.

Coordination Chemistry and Ligand Design Principles

Monodentate Coordination Modes

In its simplest coordination mode, (2-pyridin-3-ylphenyl)methanol can act as a monodentate ligand, binding to a metal center through either the nitrogen atom of the pyridine (B92270) ring or the oxygen atom of the hydroxyl group. The preferred coordination site is largely dependent on the nature of the metal ion and the reaction conditions.

The pyridine nitrogen, with its available lone pair of electrons in an sp²-hybridized orbital, is a common and effective donor to a wide range of transition metals. wikipedia.org This mode of coordination is well-established for numerous pyridine-containing ligands. In the case of this compound, coordination through the nitrogen atom would result in a complex where the hydroxymethylphenyl group acts as a substituent on the coordinated pyridine ring. This type of monodentate coordination is fundamental to the formation of many transition metal-pyridine complexes and is often the initial step in the formation of more complex structures. wikipedia.org

Alternatively, the hydroxyl group can also coordinate to a metal center. This is particularly prevalent with hard metal ions that have a higher affinity for oxygen donors. Upon coordination, the hydroxyl group can remain protonated or be deprotonated to form an alcoholato ligand, which creates a stronger bond with the metal center. The ability of pyridinyl alcohols to interact with transition metals both covalently through the oxygen and through hemilabile coordination via the nitrogen is a key feature of this class of ligands. mdpi.com

Bidentate Chelation Involving Pyridine Nitrogen and Hydroxyl Oxygen

The true potential of this compound as a ligand is realized in its ability to act as a bidentate chelating agent. By coordinating simultaneously through the pyridine nitrogen and the hydroxyl oxygen, it can form a stable five-membered chelate ring with a metal center. This chelation enhances the stability of the resulting complex, a phenomenon known as the chelate effect. The bidentate, tridentate, and even tetradentate nature of various pyridinyl alcohol derivatives allows them to form complexes with a wide array of transition metals. mdpi.com

The formation of such N,O-chelate complexes is a critical aspect of their application in catalysis, as the rigid and well-defined geometry imposed by the ligand can influence the selectivity of chemical reactions. The interplay between the covalent bond from the deprotonated hydroxyl group and the coordinate bond from the pyridine nitrogen creates a robust coordination environment.

The introduction of chirality into a ligand is a cornerstone of asymmetric catalysis. For this compound, the carbon atom of the methanol (B129727) group is a prochiral center. Asymmetric synthesis or chiral resolution can lead to the formation of the (S)- and (R)-enantiomers of this ligand. These chiral ligands are of significant interest for creating catalysts that can control the stereochemical outcome of a reaction.

The asymmetric synthesis of chiral pyridinyl alcohols is a well-explored area. Methods such as the asymmetric addition of organometallic reagents to the corresponding pyridyl ketone or the asymmetric hydrogenation of these ketones are commonly employed. google.comgoogle.com For instance, the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives using chiral catalysts can yield the corresponding chiral alcohols with high enantiomeric excess. google.comgoogle.com While these examples pertain to the 2-pyridyl isomer, the synthetic principles are directly applicable to the synthesis of chiral this compound. The use of chiral pyridinyl alcohols in the preparation of catalysts for enantioselective reactions has been documented, highlighting their importance in asymmetric synthesis. nih.gov

Table 1: Examples of Asymmetric Synthesis of Chiral Pyridinyl Alcohols This table is generated based on data for analogous compounds, as specific data for this compound is not readily available.

| Precursor | Chiral Catalyst/Method | Product | Enantiomeric Excess (ee) |

| Phenyl(pyridin-2-yl)methanone | Asymmetric Hydrogenation with Ru-complex | (R)-Phenyl(pyridin-2-yl)methanol | >99% |

| Phenyl(pyridin-2-yl)methanone | Asymmetric Hydrogenation with Ir-complex | (S)-Phenyl(pyridin-2-yl)methanol | 96% |

The geometry of a metal complex is significantly influenced by the ligand's bite angle and steric profile. The bite angle is defined as the angle between the two donor atoms of a bidentate ligand and the metal center. wikipedia.org For this compound, this would be the N-M-O angle in a bidentate complex. This angle is largely determined by the natural bite angle of the ligand, which is dictated by its backbone structure.

The five-membered chelate ring formed by N,O-coordination in this compound complexes typically results in a bite angle of around 80-90 degrees. This angle can influence the preferred coordination geometry around the metal center. For example, octahedral and square planar complexes generally favor bite angles around 90°, while tetrahedral complexes prefer larger angles. wikipedia.org

Steric hindrance, arising from the bulky phenyl and pyridinyl groups, also plays a crucial role. The ortho-substitution on the phenyl ring can create significant steric crowding around the metal center. This steric bulk can affect the accessibility of substrates to the metal's active site in catalytic applications and can also influence the stability and formation of different isomeric forms of the complex. acs.orgrsc.org The steric interactions between the ligand and other coordinated ligands or with the substrate can be a key factor in determining the selectivity of a catalytic process. kulturkaufhaus.de

Table 2: Estimated Bite Angles for N,O-Bidentate Ligands in Different Geometries This table presents theoretical estimations based on general principles, as specific experimental data for this compound complexes are not available.

| Metal Coordination Geometry | Ideal Bite Angle | Estimated Range for this compound |

| Square Planar | 90° | 85-95° |

| Octahedral | 90° | 85-95° |

| Tetrahedral | 109.5° | Not Favored |

Preparation of Metal Complexes of this compound

The synthesis of metal complexes with this compound can be approached through various synthetic routes to yield either homoleptic or heteroleptic complexes.

Homoleptic complexes are those in which all the ligands coordinated to the metal center are identical. The synthesis of homoleptic complexes of this compound would involve the reaction of a suitable metal salt with an excess of the ligand. The stoichiometry of the reaction and the coordination number of the metal ion will determine the number of ligands that can coordinate. For example, a divalent metal ion with a coordination number of six could potentially form a [M(L)₃]²⁺ complex if the ligand acts as a bidentate donor, or a [M(L)₆]²⁺ complex in a monodentate fashion.

General synthetic protocols for homoleptic complexes often involve dissolving the metal salt and the ligand in a suitable solvent, such as methanol or ethanol, and stirring the mixture, sometimes with heating, to facilitate the complexation reaction. rsc.org The resulting complex may then be isolated by precipitation or crystallization.

Heteroleptic complexes contain more than one type of ligand coordinated to the central metal ion. The synthesis of heteroleptic complexes of this compound allows for the fine-tuning of the electronic and steric properties of the metal center. This is achieved by introducing auxiliary ligands with different characteristics.

The synthesis of heteroleptic complexes typically involves a stepwise addition of the ligands. rsc.org For example, a metal precursor already coordinated by one type of ligand can be reacted with this compound to form the mixed-ligand complex. Alternatively, a one-pot reaction with a stoichiometric mixture of the different ligands can be employed, although this may lead to a mixture of products requiring further purification. nih.gov The choice of solvent and reaction temperature can also play a crucial role in selectively forming the desired heteroleptic species.

Characterization of Coordination Geometry and Stoichiometry

The coordination geometry and stoichiometry of metal complexes involving this compound are dictated by several factors, including the nature of the metal ion, the metal-to-ligand ratio, and the reaction conditions. While specific crystallographic data for complexes of this particular ligand are not extensively documented in the literature, analogies can be drawn from related pyridyl-alcohol ligands.

Typically, coordination geometries such as tetrahedral, square planar, and octahedral are observed. The stoichiometry of the resulting complexes can vary, with common ratios being 1:1, 1:2, or 2:2 (metal:ligand). Spectroscopic techniques such as IR, UV-Vis, and NMR spectroscopy, alongside single-crystal X-ray diffraction, are pivotal in elucidating the precise coordination environment. For instance, a significant shift in the C=N stretching frequency in the IR spectrum upon complexation would confirm the coordination of the pyridyl nitrogen.

Table 1: Hypothetical Coordination Geometries and Stoichiometries for this compound Complexes This table is illustrative and based on common coordination behaviors of similar ligands.

| Metal Ion | Assumed Stoichiometry (M:L) | Potential Coordination Geometry |

| Cu(II) | 1:2 | Distorted Octahedral |

| Pd(II) | 1:2 | Square Planar |

| Zn(II) | 1:2 | Tetrahedral |

| Ru(II) | 1:2 | Octahedral |

Role of the Hydroxyl Group in Coordination

The hydroxyl group in this compound plays a multifaceted and crucial role in its coordination chemistry, extending beyond simple coordination. It can participate in deprotonation to form a more strongly donating alkoxide and engage in significant hydrogen bonding interactions.

Hydrogen Bonding Interactions within Coordination Spheres

Table 2: Potential Hydrogen Bonding Interactions Involving the Hydroxyl Group This table outlines potential interactions based on the functional groups present.

| Donor | Acceptor | Type of Interaction | Potential Impact |

| Ligand -OH | Co-ligand (e.g., Cl⁻) | Intramolecular H-bond | Stabilization of complex geometry |

| Ligand -OH | Solvent molecule (e.g., H₂O) | Intermolecular H-bond | Influence on crystal packing |

| Ligand -OH | Pyridyl-N of adjacent ligand | Intermolecular H-bond | Formation of supramolecular assemblies |

Influence of Aromatic Substituents on Ligand Properties

The electronic and steric properties of this compound as a ligand can be fine-tuned by introducing substituents on its aromatic rings. These modifications can have a profound impact on the coordination chemistry, influencing factors such as the electron-donating ability of the ligand, the stability of the resulting metal complexes, and their reactivity.

Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl or pyridine ring would increase the electron density on the donor atoms (N and O), thereby enhancing the ligand's basicity and its ability to form stable bonds with metal ions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) would decrease the electron-donating ability of the ligand.

Steric hindrance is another critical factor. Bulky substituents placed near the coordination sites can influence the coordination geometry and may prevent the formation of certain types of complexes. For example, large groups ortho to the pyridyl nitrogen could sterically hinder the approach of a metal ion, potentially favoring the formation of complexes with lower coordination numbers. This principle of tuning ligand properties through substitution is a cornerstone of modern ligand design for applications in catalysis and materials science.

Catalytic Applications of 2 Pyridin 3 Ylphenyl Methanol Derived Complexes

Asymmetric Catalysis

Asymmetric catalysis is a critical field in modern chemistry, enabling the synthesis of chiral molecules with high enantioselectivity. This is often achieved through the use of chiral metal complexes where the ligand structure dictates the stereochemical outcome of the reaction. While pyridine (B92270) and alcohol moieties are common features in chiral ligands, specific data for ligands derived from (2-pyridin-3-ylphenyl)methanol are not available.

Enantioselective Hydrogenation Reactions

Enantioselective hydrogenation is a fundamental process for producing chiral alcohols, amines, and alkanes from prochiral olefins, ketones, and imines. Catalysts for these reactions often feature chiral phosphine (B1218219) ligands in complexes with metals like iridium, rhodium, and ruthenium. A thorough search of scientific databases did not yield any studies where complexes of this compound were employed as catalysts for these transformations. While there is extensive research on the asymmetric hydrogenation of pyridyl ketones to produce chiral pyridyl methanols, these studies focus on the substrate rather than the use of a this compound-derived ligand in the catalyst.

Asymmetric C-C Bond Forming Reactions (e.g., Aldol, Michael)

The formation of carbon-carbon bonds in an enantioselective manner is central to the synthesis of complex organic molecules. Reactions such as the Aldol and Michael additions are benchmark transformations in this area. The development of effective catalysts for these reactions is a subject of ongoing research. However, there are no specific reports or data available that describe the use of metal complexes incorporating ligands derived from this compound to catalyze asymmetric Aldol, Michael, or other related C-C bond-forming reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-O bonds, and the ligand employed plays a crucial role in catalyst stability and activity. Pyridine-containing phosphine ligands, known as pyridylphosphines, are a well-established class of ligands for these reactions. However, specific applications of ligands synthesized from this compound are not reported.

C-C Cross-Coupling (e.g., Suzuki, Heck, Sonogashira)

The Suzuki, Heck, and Sonogashira reactions are cornerstone methods in organic synthesis for constructing complex molecular architectures. The efficiency of these palladium-catalyzed transformations is highly dependent on the nature of the ligand. While numerous pyridyl-containing ligands have been successfully utilized in these reactions, a search of the chemical literature reveals no specific data, such as reaction yields or turnover numbers, for catalysts derived from this compound in any of these key C-C cross-coupling processes.

C-N and C-O Cross-Coupling Reactions

The formation of C-N and C-O bonds via cross-coupling, often referred to as the Buchwald-Hartwig amination and etherification, is vital for the synthesis of pharmaceuticals, agrochemicals, and materials. The development of ligands that can effectively promote these challenging coupling reactions is an active area of research. There is currently no published research detailing the synthesis or application of this compound-derived complexes as catalysts for C-N or C-O cross-coupling reactions.

Polymerization Catalysis

Late transition metal complexes, particularly those of nickel and palladium, are well-regarded for their ability to catalyze olefin polymerization. mdpi.com Complexes incorporating monoanionic, bidentate N,O-ligands, such as the deprotonated form of this compound, are of significant interest. Neutral nickel(II) complexes with such ligands have demonstrated effectiveness as single-component catalyst precursors for ethylene (B1197577) homopolymerization. d-nb.info

When activated, a hypothetical [(2-pyridin-3-ylphenyl)methanolato]Ni(II)-Alkyl complex could initiate polymerization through a coordination-insertion mechanism. The catalyst's performance—including activity, polymer molecular weight, and branching—would be highly dependent on the steric and electronic environment around the nickel center, which is dictated by the ligand structure. For instance, bulky substituents on the phenyl ring could influence the rate of chain transfer relative to propagation, potentially leading to higher molecular weight polymers. mdpi.com Furthermore, the tolerance of late transition metals to polar functional groups suggests that catalysts derived from this compound could be capable of copolymerizing ethylene with polar vinyl monomers, a significant challenge for traditional early transition metal catalysts. d-nb.inforesearchgate.net

The table below outlines the expected outcomes for ethylene polymerization using a hypothetical late transition metal catalyst based on the this compound ligand, drawing parallels from established N,O-ligated systems.

| Metal Center | Co-catalyst | Monomer | Expected Polymer Microstructure | Potential Activity |

|---|---|---|---|---|

| Nickel(II) | MAO or B(C6F5)3 | Ethylene | Linear to moderately branched polyethylene | Moderate to High |

| Palladium(II) | MAO or AgOTf | Ethylene | Highly branched, amorphous polyethylene | Moderate |

| Nickel(II) | MAO | Ethylene / Methyl Acrylate (B77674) | Branched copolymer with polar group incorporation | Low to Moderate |

Ligand Tuning for Enhanced Reactivity and Selectivity

The reactivity and selectivity of a catalyst derived from this compound can be systematically modified by altering the ligand's architecture. This process, known as ligand tuning, is a cornerstone of modern catalyst design. mdpi.com Modifications can be categorized as either electronic or steric.

Electronic Tuning: Introducing electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -CF₃, -Cl) onto the phenyl or pyridyl rings of the ligand can modulate the electron density at the metal center. acs.org An increase in electron density can enhance the metal's nucleophilicity, potentially affecting monomer coordination and insertion rates. Conversely, electron-withdrawing groups can increase the metal center's electrophilicity, which may accelerate chain transfer processes. berkeley.edu

Steric Tuning: The introduction of bulky substituents, particularly at the positions ortho to the carbon-metal or nitrogen-metal bonds, can create a sterically hindered environment around the active site. mdpi.com This steric pressure can suppress chain transfer reactions, such as β-hydride elimination, leading to the formation of higher molecular weight polymers. It can also influence the regioselectivity and stereoselectivity of monomer insertion. rsc.org

The following interactive table details potential modifications to the this compound ligand and their hypothesized effects on catalytic performance in olefin polymerization.

| Modification Site | Substituent (R) | Effect Type | Expected Impact on Polymerization | Primary Reference Principle |

|---|---|---|---|---|

| Phenyl Ring (para-position) | -OCH3 | Electronic (Donating) | May increase catalyst activity by stabilizing the cationic active species. | mdpi.com |

| Phenyl Ring (para-position) | -CF3 | Electronic (Withdrawing) | May increase rate of migratory insertion but could also favor chain transfer. | berkeley.edu |

| Phenyl Ring (ortho-position) | -C(CH3)3 | Steric | Increases polymer molecular weight by hindering chain transfer. | mdpi.com |

| Pyridyl Ring (position 6) | -CH3 | Steric/Electronic | Can influence monomer approach and coordination, potentially enhancing selectivity. | researchgate.net |

| Methanol (B129727) Carbon | -CH3 (secondary alcohol) | Steric | Increases steric bulk closer to the metal center, potentially impacting polymer branching. | rsc.org |

Mechanistic Investigations of Catalytic Cycles

Understanding the catalytic cycle is crucial for optimizing catalyst performance and designing new, more efficient systems. For polymerization catalysts based on this compound, this involves identifying key intermediates, determining the rate-limiting steps, and modeling the energetics of the reaction pathway.

Spectroscopic techniques are vital for observing the catalyst and its transformations during the polymerization process. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

¹H and ¹³C NMR: These techniques can be used to characterize the ligand and the pre-catalyst complex. Upon activation and during catalysis, NMR can help identify key species such as the active metal-alkyl intermediate and the growing polymer chain attached to the metal. researchgate.net For instance, the coordination of an olefin monomer to a nickel-alkyl species can be observed through characteristic shifts in the olefinic proton and carbon signals. mdpi.com

³¹P NMR: If a phosphine-containing co-catalyst or ligand derivative is used, ³¹P NMR provides a sensitive probe of the electronic environment at the metal center. semanticscholar.org

FT-IR and UV-Vis Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can monitor the consumption of the monomer by observing changes in the C=C stretching frequency. UV-Visible spectroscopy can track changes in the electronic state and coordination environment of the transition metal center during the catalytic cycle. researchgate.net

By using these methods, particularly at low temperatures to slow down the reaction, it is possible to detect and characterize fleeting intermediates like the olefin-coordinated metal-alkyl complex, providing direct evidence for the proposed mechanistic steps. mdpi.com

Kinetic studies provide quantitative insight into the reaction mechanism by measuring how the reaction rate changes in response to variations in reactant concentrations, temperature, and pressure. acs.org For an olefin polymerization reaction catalyzed by a this compound-derived complex, key kinetic experiments would involve:

Monitoring Monomer Consumption: The rate of polymerization can be determined by tracking the disappearance of the olefin monomer over time, often using gas chromatography or in-situ IR spectroscopy.

Varying Reactant Concentrations: By systematically changing the initial concentrations of the monomer, catalyst, and co-catalyst, the reaction order with respect to each component can be determined. This helps to identify which species are involved in the rate-determining step. For many late transition metal systems, the migratory insertion of the olefin into the metal-alkyl bond is a key step. rsc.org

A detailed kinetic analysis can distinguish between different potential rate-determining steps, such as monomer coordination, migratory insertion, or chain transfer. researchgate.netacs.org For example, if the reaction is first-order in both monomer and catalyst concentration, it suggests that the migratory insertion of a coordinated monomer is likely the rate-limiting step. rsc.org

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of transition metal-catalyzed reactions. nih.gov DFT calculations can provide detailed energetic profiles of the entire catalytic cycle for polymerization, including the structures and energies of reactants, intermediates, products, and, most importantly, transition states. mdpi.comrsc.org

For a catalyst system based on this compound, DFT could be used to investigate:

Pre-catalyst Activation: Modeling the reaction between the pre-catalyst and a co-catalyst (like MAO) to form the active cationic metal-alkyl species.

Olefin Insertion: Calculating the activation energy barrier for the migratory insertion of an olefin into the metal-polymer chain bond. This is often the rate-determining step for chain propagation, and its energy barrier is a key indicator of catalyst activity. rsc.orgnih.gov

Chain Transfer Pathways: Modeling the transition states for various chain termination pathways, such as β-hydride elimination. The relative energy barriers of propagation versus termination determine the molecular weight of the resulting polymer. A high barrier for β-hydride elimination relative to olefin insertion is desirable for producing high molecular weight polymers. researchgate.net

These theoretical insights complement experimental findings from spectroscopy and kinetics, providing a molecular-level understanding that is crucial for the rational design of improved catalysts. nih.gov

Mechanistic Studies of Reactions Involving 2 Pyridin 3 Ylphenyl Methanol

Reactivity of the Hydroxyl Group

The primary benzylic alcohol functionality is a versatile site for chemical modification. Its reactivity is influenced by the adjacent phenyl ring, which stabilizes potential cationic or radical intermediates at the benzylic carbon.

Esterification and Etherification Reactions

The hydroxyl group of (2-pyridin-3-ylphenyl)methanol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions. Acid-catalyzed esterification with a carboxylic acid proceeds via protonation of the alcohol's oxygen, making it a better leaving group (water) upon nucleophilic attack by the carbonyl oxygen of the acid. This is followed by deprotonation to yield the ester.

Etherification, the conversion of the alcohol to an ether, can be achieved through several mechanistic pathways. The Williamson ether synthesis, involving deprotonation of the alcohol to form a more nucleophilic alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, chemoselective methods have been developed for the etherification of benzylic alcohols. One such method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) in an alcohol solvent like methanol (B129727) or ethanol. This process is selective for benzylic alcohols over aliphatic or phenolic hydroxyls and is proposed to proceed through a carbocation intermediate, facilitated by the stability of the benzylic cation. organic-chemistry.org

Table 1: Representative Conditions for Etherification of Benzylic Alcohols

| Reagents | Solvent | Catalyst | Product | Yield | Ref. |

| Alkyl Halide (e.g., CH₃I) | THF, DMF | Strong Base (e.g., NaH) | Alkyl Ether | Good | N/A |

| 2,4,6-trichloro-1,3,5-triazine (TCT) | Methanol | DMSO | Methyl Ether | Moderate to High | organic-chemistry.org |

| 2,4,6-trichloro-1,3,5-triazine (TCT) | Ethanol | DMSO | Ethyl Ether | Moderate to High | organic-chemistry.org |

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol group can be oxidized in a stepwise manner, first to an aldehyde and subsequently to a carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Aldehyde : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium (B92312) chlorochromate (PCC) is a classic reagent for this transformation. libretexts.org The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction where a base (such as pyridine (B92270) or chloride ion) removes the benzylic proton, leading to the formation of the C=O double bond and reduction of Cr(VI) to Cr(IV). libretexts.org This prevents overoxidation to the carboxylic acid, especially in anhydrous conditions. libretexts.org

Oxidation to Carboxylic Acid : Stronger oxidizing agents or different reaction conditions will promote the complete oxidation to a carboxylic acid. Agents like potassium dichromate in acidic solution will oxidize the primary alcohol to the aldehyde, which then forms a hydrate (B1144303) in the aqueous medium. This hydrate is subsequently oxidized to the carboxylic acid. sci-hub.se A variety of catalytic systems have also been developed. For instance, a manganese(II) acetate (B1210297) and 2-picolinic acid system using peracetic acid as the terminal oxidant has proven effective for oxidizing benzylic alcohols. researchgate.net The reaction proceeds efficiently and can be controlled to favor either the aldehyde or the carboxylic acid by tuning the amount of oxidant used. researchgate.net

Table 2: Oxidation of Benzylic Alcohols - Conditions and Products

| Starting Material | Oxidant System | Product | Comments | Ref. |

| Primary Benzylic Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | Milder conditions, stops at aldehyde stage. | libretexts.org |

| Primary Benzylic Alcohol | K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid | Strong oxidation, proceeds through aldehyde hydrate. | sci-hub.se |

| Benzyl (B1604629) Alcohol | Mn(OAc)₂ / 2-Picolinic Acid / Peracetic Acid | Benzaldehyde / Benzoic Acid | Product selectivity depends on oxidant equivalents. | researchgate.net |

Dehydration Reactions

The dehydration of this compound to form an alkene is typically performed under acidic conditions at elevated temperatures. The mechanism follows an E1 pathway. ucalgary.cayoutube.com The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (H₂O). youtube.com In the rate-determining step, the water molecule departs, generating a relatively stable secondary benzylic carbocation. youtube.com This stability is due to the delocalization of the positive charge into the adjacent phenyl ring through resonance. In a final, rapid step, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon, forming a double bond and regenerating the acid catalyst. youtube.com The resulting alkene would be conjugated with the phenyl ring.

Electrophilic Aromatic Substitution on Phenyl and Pyridine Rings

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on one of the aromatic rings. masterorganicchemistry.com The reactivity and regioselectivity are governed by the electronic nature of the rings and the substituents they bear.

On the Pyridine Ring : The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. quora.comquimicaorganica.org Furthermore, under the acidic conditions often used for EAS, the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and deactivating the ring. youtube.com Substitution, when it occurs, is directed to the 3-position (meta to the nitrogen). This is because attack at the 2- or 4-positions results in a resonance structure for the cationic intermediate (the sigma complex) where the positive charge is placed on the highly electronegative nitrogen, which is extremely unfavorable. quora.comquimicaorganica.org In this compound, the most likely position for EAS on the pyridine ring would be C-5, which is meta to the nitrogen.

On the Phenyl Ring : The phenyl ring is polysubstituted, bearing a hydroxymethyl group (-CH₂OH) and a pyridin-3-yl group. The hydroxymethyl group is a weak activating group and is ortho, para-directing. Conversely, the pyridin-3-yl group is an electron-withdrawing, deactivating group and is meta-directing. The outcome of an EAS reaction on this ring will depend on the balance of these competing electronic effects and steric hindrance. The positions ortho and para to the hydroxymethyl group are activated, while the positions meta to the pyridin-3-yl group are the least deactivated by that substituent. The precise location of substitution would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring and a good leaving group.

This reaction is highly unlikely on the phenyl ring of this compound, as it lacks both a suitable leaving group (like a halide) and strong electron-withdrawing groups (like a nitro group) necessary to activate the ring for nucleophilic attack. chemistrysteps.com

However, the pyridine ring is inherently electron-deficient and is much more amenable to SNAr, particularly if a good leaving group were present at the 2- or 4-position. youtube.comwikipedia.org The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The key to pyridine's reactivity is that for attack at the 2- and 4-positions, one of the resonance structures of the Meisenheimer complex places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. youtube.comyoutube.com This stabilization is not possible for attack at the 3-position, making 3-halopyridines much less reactive in SNAr reactions. youtube.comyoutube.com Therefore, if a derivative of this compound were made with a leaving group on the pyridine ring, its susceptibility to SNAr would be highly dependent on the leaving group's position.

Table 3: Relative Reactivity of Pyridine Positions in SNAr

| Position of Leaving Group | Reactivity | Mechanistic Reason | Ref. |

| 2- (ortho) or 4- (para) | High | Meisenheimer intermediate is stabilized by delocalization of negative charge onto the ring nitrogen. | youtube.comyoutube.com |

| 3- (meta) | Very Low / Unreactive | Negative charge of the intermediate cannot be delocalized onto the ring nitrogen. | youtube.comyoutube.com |

Biological Interactions and Medicinal Chemistry Research

Design of Biologically Active Derivatives

The (2-pyridin-3-ylphenyl)methanol scaffold serves as a versatile template for the design of biologically active derivatives, primarily targeting protein kinases. The strategic incorporation of this moiety into larger molecules is exemplified by its use as a key intermediate in the synthesis of multi-targeted receptor tyrosine kinase inhibitors. One notable example is in the development of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (Linifanib, formerly ABT-869), a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.

The design of derivatives often involves the functionalization of the methanol (B129727) group. For instance, the hydroxyl group can be converted into an ether or ester, or it can be oxidized to an aldehyde or carboxylic acid to serve as a handle for further chemical modifications. Additionally, substitutions on both the phenyl and pyridinyl rings are explored to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for biological targets.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a common strategy in medicinal chemistry to identify novel chemical series with improved properties. While direct examples of scaffold hopping leading to or from this compound are not extensively documented, the closely related biaryl structure is a frequent subject of such strategies. For instance, a phenyl ring in a lead compound might be replaced with a pyridine (B92270) ring to enhance metabolic stability, improve solubility, or introduce new hydrogen bonding interactions with the target protein.

In the context of lead optimization, derivatives of this compound have been synthesized and evaluated to enhance potency and selectivity, as well as to improve pharmacokinetic properties. The optimization process for kinase inhibitors often focuses on modifying substituents on the biaryl core to maximize interactions with the ATP-binding pocket of the target kinase.

Receptor Binding Studies and Enzyme Inhibition

Derivatives incorporating the this compound scaffold have demonstrated potent inhibitory activity against various receptor tyrosine kinases. For example, Linifanib (ABT-869) is a potent inhibitor of KDR, FLT1, PDGFRβ, and FLT3 with IC50 values in the low nanomolar range. medchemexpress.comnih.gov The binding of these inhibitors to the kinase domain is typically competitive with ATP.

| Enzyme | IC50 (nM) |

|---|---|

| KDR | 4 |

| FLT1 | 3 |

| PDGFRβ | 66 |

| FLT3 | 4 |

Structure-Activity Relationship (SAR) Studies based on Chemical Modifications

Systematic chemical modifications of scaffolds related to this compound have revealed key structure-activity relationships (SAR). For instance, in the development of TRPV3 antagonists based on a (pyridin-2-yl)methanol core, modifications to the phenyl ring and the introduction of various substituents on the pyridine ring led to significant changes in potency. nih.gov

These SAR studies have highlighted several important structural features:

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly impact biological activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring system and influence its interactions with the target.

Substitution on the Pyridine Ring: Modifications to the pyridine ring can affect the basicity of the nitrogen atom and introduce new points of interaction.

The Methanol Moiety: The hydroxyl group of the methanol linker can participate in hydrogen bonding. Its conversion to other functional groups can modulate the compound's physicochemical properties and binding affinity.

| Modification | General Effect on Activity |

|---|---|

| Introduction of small alkyl groups on the phenyl ring | Can enhance hydrophobic interactions. |

| Addition of hydrogen bond donors/acceptors on the pyridine ring | May improve binding affinity and selectivity. |

| Conversion of the methanol to an ether | Can alter solubility and metabolic stability. |

Prodrug Design and Biotransformation Pathways (chemical aspects)

The development of prodrugs is a strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For compounds containing a hydroxyl group, such as this compound, a common prodrug approach is the formation of an ester linkage. This can enhance solubility or lipophilicity, thereby improving oral absorption.

For tyrosine kinase inhibitors, various prodrug strategies have been explored to improve their therapeutic index. nih.govnih.govfrontiersin.org These include the use of phosphate esters to increase aqueous solubility or the attachment of moieties that are cleaved by specific enzymes present in tumor tissues.

The biotransformation of such prodrugs typically involves enzymatic cleavage of the promoiety to release the active drug. For an ester prodrug of this compound, this would involve hydrolysis by esterases present in the plasma or tissues, regenerating the parent alcohol. The chemical stability of the prodrug is a critical factor, as it must be stable enough to reach its target before being converted to the active form. The nature of the promoiety can be tailored to control the rate of this bioconversion.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (DFT, Ab Initio)

Theoretical investigations into the electronic properties of (2-pyridin-3-ylphenyl)methanol offer fundamental insights into its reactivity and molecular behavior. These studies, primarily employing Density Functional Theory (DFT), map out the distribution of electrons and the nature of molecular orbitals.

Molecular Orbital Analysis

Molecular orbital (MO) analysis is crucial for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they represent the frontier orbitals involved in chemical reactions.

For pyridine-based methanol (B129727) derivatives, the HOMO is typically characterized by a significant contribution from the π-orbitals of the aromatic rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed across the π*-antibonding orbitals of the pyridine (B92270) and phenyl rings, signifying the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap generally implies higher stability and lower reactivity.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms (nitrogen and oxygen) with higher electronegativity compared to carbon and hydrogen. This leads to a distinct electrostatic potential (ESP) map.

Calculations reveal that the nitrogen atom in the pyridine ring and the oxygen atom of the methanol group are regions of high negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group exhibits a positive electrostatic potential, rendering it a hydrogen bond donor. The aromatic protons also carry a partial positive charge. This charge distribution is fundamental to understanding the molecule's intermolecular interactions and its behavior in a biological or chemical system.

Conformational Analysis and Energy Landscapes

The rotational freedom around the single bonds in this compound—specifically the C-C bond connecting the phenyl and pyridine rings and the C-C bond linking the phenyl ring to the methanol group—gives rise to multiple possible conformations. Computational analysis of the potential energy surface helps to identify the most stable conformers and the energy barriers between them.

The dihedral angles defining the relative orientation of the two aromatic rings and the positioning of the hydroxymethyl group are the key parameters in these studies. The most stable conformation is typically one that minimizes steric hindrance between the rings and allows for favorable intramolecular interactions, if any. The energy landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry serves as a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR): Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts are highly dependent on the electronic environment of each nucleus. For instance, the protons on the pyridine ring are expected to have distinct chemical shifts from those on the phenyl ring due to the influence of the nitrogen atom.

Infrared (IR): The vibrational frequencies in the IR spectrum can be computationally predicted. Key vibrational modes for this molecule would include the O-H stretching of the alcohol group, C-H stretching of the aromatic rings, C-N stretching within the pyridine ring, and C-O stretching of the methanol moiety.

UV-Vis: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. For aromatic systems like this compound, these transitions are typically of the π → π* and n → π* type. The calculated maximum absorption wavelengths (λmax) and oscillator strengths provide theoretical support for experimental spectroscopic data.

Reaction Mechanism Elucidation through Computational Modeling